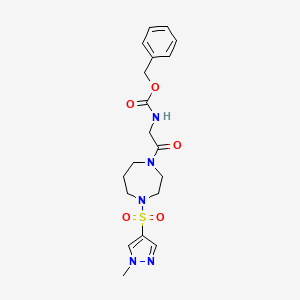

benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate

Description

The compound "benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate" is a heterocyclic molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked 1-methylpyrazole moiety and a carbamate-benzyl group.

Properties

IUPAC Name |

benzyl N-[2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5S/c1-22-14-17(12-21-22)30(27,28)24-9-5-8-23(10-11-24)18(25)13-20-19(26)29-15-16-6-3-2-4-7-16/h2-4,6-7,12,14H,5,8-11,13,15H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIPYXYVGZVDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Diazepane Ring Formation: The diazepane ring is formed through a cyclization reaction involving a diamine and a dihalide.

Coupling Reactions: The sulfonylated pyrazole and the diazepane are coupled using a carbamate linkage, typically involving the reaction of an isocyanate with an alcohol or amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the diazepane ring.

Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole and diazepane rings.

Reduction: Reduced forms of the carbamate linkage.

Substitution: Substituted benzyl derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor in the development of heterocyclic compounds.

Biology:

- Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in the synthesis of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The diazepane ring may also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations

Core Flexibility vs. In contrast, the fused benzo-fused diazepine/oxazepine cores in 4g and 4h () introduce rigidity, which may improve selectivity but reduce adaptability .

Substituent Impact: The pyrazole-sulfonyl group in the target compound is electron-withdrawing, likely enhancing stability and hydrogen-bonding capacity. Compounds 4g and 4g instead utilize coumarin (a known pharmacophore for anticoagulant/anticancer activity) and tetrazole (a bioisostere for carboxylic acids), suggesting divergent therapeutic targets .

Synthetic Complexity :

- The target compound’s synthesis likely involves sulfonylation and carbamate coupling, whereas 4g and 4h employ tetrazole cyclization and coumarin integration, reflecting differences in reaction pathways .

Characterization Methods: All compounds rely on X-ray crystallography for structural validation. The SHELX software suite (SHELXL, SHELXS) is critical for refining small-molecule structures, as noted in and .

Research Findings and Limitations

- Structural Insights : SHELX-based refinements () ensure high accuracy in determining bond lengths and angles, which is critical for comparing diazepane derivatives with benzo-fused analogs .

- Pharmacological Gaps : The provided evidence lacks explicit data on the target compound’s bioactivity. Hypotheses are inferred from structural analogs (e.g., coumarin in 4g/4h correlates with anticancer activity) .

- Stability and Solubility : The benzyl carbamate in the target compound may improve lipid solubility compared to the polar tetrazole in 4g/4h, suggesting better blood-brain barrier penetration.

Biological Activity

Benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate is a complex compound featuring a pyrazole ring, a diazepane moiety, and a sulfonyl group. Its unique structure suggests potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Sulfonylation : The pyrazole is sulfonylated using sulfonyl chloride in the presence of a base.

- Diazepane Ring Formation : This involves cyclization with a diamine and a dihalide.

- Coupling Reactions : The final structure is formed by coupling the sulfonylated pyrazole with the diazepane using a carbamate linkage.

The biological activity of benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate primarily involves its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The diazepane ring may also influence membrane interactions and cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure:

- Immunosuppressive Actions : Various pyrazole derivatives exhibit strong immunosuppressive effects, with some showing significant inhibition of cancer cell lines such as A549 (IC50 = 25 nM) and others .

- Autophagy Modulation : Certain benzamide derivatives have been identified to disrupt autophagic flux and modulate mTORC1 activity, contributing to their antiproliferative effects in pancreatic cancer cells .

Inhibition of Kinases

The compound's mechanism may involve inhibition of critical kinases involved in cancer progression:

- CDK2 Inhibition : Compounds similar to benzyl carbamate have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Research Findings

A summary of key findings from various studies on related compounds is presented in Table 1:

| Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Compound 25 | Anticancer | 25.2 µM | Raji |

| Compound 26 | Anticancer | - | A375 |

| Benzyl Carbamate | CDK2 Inhibition | 25 nM | A549 |

| N-benzyl-pyrazole derivative | Autophagy modulation | Submicromolar | MIA PaCa-2 |

Case Studies

Several case studies have explored the biological activity of compounds similar to benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate:

- Study on Pyrazole Derivatives : This study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HCT116 and HepG2, indicating their potential for further development as anticancer agents .

- Benzamide Derivatives : Research on benzamide derivatives indicated their role as effective inhibitors of multiple kinases, suggesting that modifications to the benzamide structure could enhance anticancer efficacy .

Q & A

Q. Q1. What are the key synthetic challenges in preparing benzyl (2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)carbamate, and how are they addressed methodologically?

Answer: The synthesis involves multi-step reactions, including sulfonylation of the 1,4-diazepane ring and carbamate protection. Key challenges include:

- Selective Sulfonylation : Ensuring regioselective sulfonylation at the diazepane’s 4-position requires controlled reaction conditions (e.g., low temperature, anhydrous solvents) to avoid over-sulfonation .

- Carbamate Stability : The benzyl carbamate group is prone to hydrolysis under acidic/basic conditions. Methodologies employ orthogonal protecting groups (e.g., Fmoc for temporary protection) during coupling steps .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is critical for isolating the pure compound, given its polar functional groups .

Q. Q2. How can the molecular structure of this compound be unambiguously confirmed?

Answer: A combination of spectroscopic and crystallographic techniques is used:

- NMR : - and -NMR verify the 1-methylpyrazole sulfonyl group (δ ~8.3 ppm for pyrazole protons) and carbamate carbonyl (δ ~155 ppm in ) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the diazepane ring conformation and confirms sulfonyl group geometry. Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed to validate packing stability .

Q. Q3. What analytical methods are recommended for assessing the compound’s stability under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td >200°C suggests thermal stability for most lab protocols) .

- pH-Dependent Stability : HPLC-MS monitors degradation products in buffers (pH 3–10) over 24–72 hours. Instability in acidic conditions may necessitate lyophilized storage .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the 1-methylpyrazole sulfonyl group influence binding affinity in target proteins?

Answer:

- Computational Docking : Molecular docking (AutoDock Vina) reveals the sulfonyl group’s role in forming hydrogen bonds with catalytic residues (e.g., histidine in proteases). The 1-methyl group reduces rotational freedom, enhancing binding entropy .

- Structure-Activity Relationship (SAR) : Analog synthesis (e.g., replacing pyrazole with imidazole) and IC50 comparisons quantify electronic contributions. The sulfonyl group’s electron-withdrawing nature increases electrophilicity at the diazepane nitrogen, critical for covalent inhibition .

Q. Q5. What strategies resolve contradictory crystallographic data between predicted and observed bond lengths in the diazepane ring?

Answer:

- Refinement Protocols : SHELXL’s restraints (e.g., DFIX for bond lengths) reconcile discrepancies between experimental data and density functional theory (DFT)-optimized geometries. Residual density maps (<0.3 eÅ) confirm minimal model bias .

- Dynamic Correlations : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess ring flexibility. Conformational averaging in solution may explain differences from static crystal structures .

Q. Q6. How can hydrogen-bonding interactions of this compound be leveraged in co-crystallization studies with biological targets?

Answer:

- Co-crystallization Screens : Use 96-well screens (e.g., Hampton Research) with varying PEGs and salts. The carbamate’s NH group often forms bridges with protein backbone carbonyls, stabilizing complexes .

- Neutron Diffraction : For precise H-atom positioning, deuterated analogs are synthesized. This clarifies protonation states of the diazepane nitrogen in active sites .

Methodological Resources

Q. Table 1: Key Parameters for X-ray Refinement (SHELXL)

| Parameter | Value/Description | Relevance to Compound |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | High-quality data for sulfonyl geometry |

| Residual Density | ±0.25 eÅ | Validates absence of disorder |

| Hydrogen Treatment | Riding model with isotropic displacement | Accurate H-bond network mapping |

Q. Table 2: Synthetic Yield Optimization

| Step | Yield (%) | Key Variables |

|---|---|---|

| Sulfonylation | 65–70 | Temp. (0–5°C), DCM as solvent |

| Carbamate Coupling | 50–55 | DIPEA, HATU activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.